

Application of ARN-077 Enantiomers in Competitive Binding Assays for NAAA Inhibition

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Compound of Interest

Compound Name: ARN 077 (enantiomer)

Cat. No.: B8198269

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Introduction

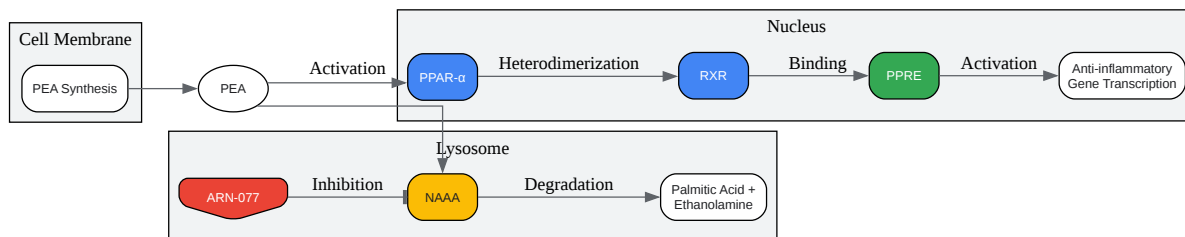
ARN-077 is a potent and selective inhibitor of N-acyl ethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the bioactive lipid N-palmitoylethanolamide (PEA).^{[1][2][3]} PEA is an endogenous ligand for the peroxisome proliferator-activated receptor-alpha (PPAR- α), a nuclear receptor that plays a crucial role in regulating inflammation and pain.^{[4][5]} By inhibiting NAAA, ARN-077 increases the endogenous levels of PEA, thereby enhancing PPAR- α signaling and exerting anti-inflammatory and analgesic effects.^{[1][3]} This document provides detailed application notes and protocols for utilizing the enantiomers of ARN-077 in competitive binding assays to characterize their inhibitory activity against NAAA.

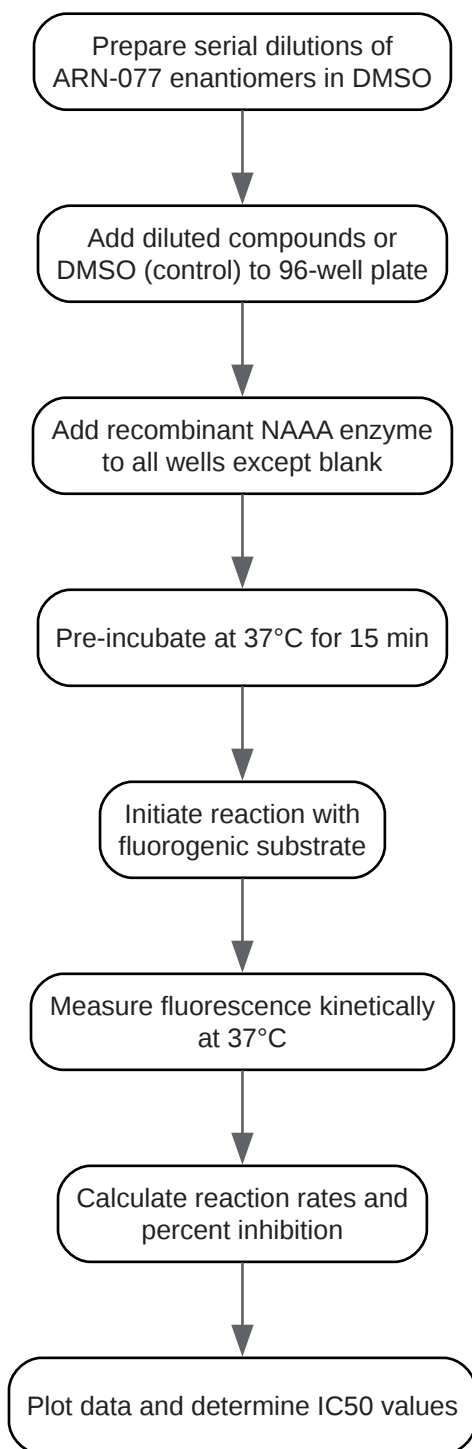
The stereochemistry of a drug can significantly impact its pharmacological activity.^[6] In the case of ARN-077, a clear stereoselectivity has been observed, with one enantiomer being significantly more potent than the other.^{[7][8]} Competitive binding assays, often performed as enzyme inhibition assays in this context, are essential for quantifying the inhibitory potency (e.g., IC₅₀) of each enantiomer and understanding the structure-activity relationship.

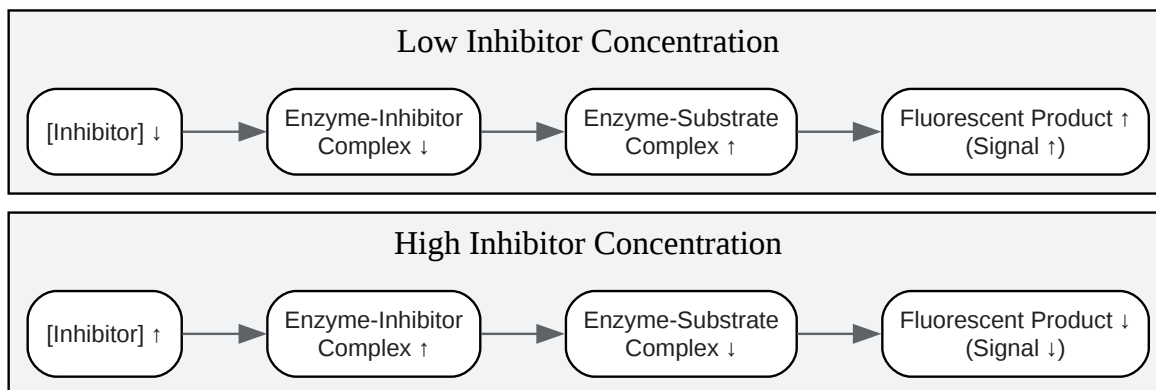
Signaling Pathway

NAAA is a key enzyme in the endocannabinoid system, specifically modulating the levels of PEA. The inhibition of NAAA by compounds like ARN-077 leads to the accumulation of PEA,

which then activates PPAR- α . This nuclear receptor subsequently forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on DNA, leading to the transcription of genes that suppress inflammation.[4][9]







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